molecular formula C23H19ClN2O4 B2967994 Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 339107-06-1

Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2967994
CAS No.: 339107-06-1
M. Wt: 422.87
InChI Key: XRNTWJKIXURABO-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate is a useful research compound. Its molecular formula is C23H19ClN2O4 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Applications : The development of synthetic methodologies for similar complex molecules is crucial for advancing drug discovery and material science. For instance, the work on ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indoles demonstrates innovative approaches to synthesizing indole derivatives, which are valuable in pharmaceuticals and agrochemicals (Beccalli et al., 1994). Similarly, the study on the phosphine-catalyzed [4 + 2] annulation process highlights a method for creating tetrahydropyridines, showcasing the versatility of employing ethyl derivatives in cyclization reactions to obtain functionalized compounds (Xue-Feng Zhu et al., 2003).

Novel Compounds and Their Potential : Research into deaza-analogues of bis-indole alkaloids, including synthetic routes involving ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl derivatives, illustrates the exploration of novel compounds for anticancer activity. These efforts underscore the continuous search for new therapeutic agents and the role of ethyl derivatives in probing the biological space (Carbone et al., 2013).

Photophysical Properties : The study of the photophysical behavior of a novel 4-aza-indole derivative demonstrates the application of ethyl derivatives in understanding solvatochromism and fluorescence properties. This research is pivotal for the development of new dyes, sensors, and optoelectronic devices, highlighting the intersection of organic synthesis with materials science (Ebru Bozkurt & Ş. D. Doğan, 2018).

Properties

IUPAC Name

ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4/c1-2-29-23(28)22-18-11-10-17(13-20(18)26-12-4-3-5-19(22)26)30-14-21(27)25-16-8-6-15(24)7-9-16/h3-13H,2,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNTWJKIXURABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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